4-Bromo-3-fluoro-5-iodobenzotrifluoride

Physicochemical Properties Pharmacokinetics Molecular Weight Tuning

Researchers seeking to install three distinct aryl groups on a benzotrifluoride core often resort to multiple intermediates. 4-Bromo-3-fluoro-5-iodobenzotrifluoride (CAS 1936246-32-0) solves this with three orthogonal halogens (I > Br >> F), enabling sequential Pd-catalyzed couplings without intermediate purification. • Three reactive sites support chemoselective diversification in one pot. • High density (2.230 g/cm³) aids phase separation during aqueous work-up. • Reserved C-F site enables late-stage ¹⁸F-radiolabeling for PET tracer synthesis.

Molecular Formula C7H2BrF4I
Molecular Weight 368.89 g/mol
Cat. No. B12857589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluoro-5-iodobenzotrifluoride
Molecular FormulaC7H2BrF4I
Molecular Weight368.89 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)Br)I)C(F)(F)F
InChIInChI=1S/C7H2BrF4I/c8-6-4(9)1-3(2-5(6)13)7(10,11)12/h1-2H
InChIKeyIFFFHQYIJNLEIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-fluoro-5-iodobenzotrifluoride: A Multi-Halogenated Benzotrifluoride Building Block for Orthogonal Cross-Coupling


4-Bromo-3-fluoro-5-iodobenzotrifluoride (CAS 1936246-32-0) is a trifluoromethyl-substituted aromatic organohalide with the molecular formula C₇H₂BrF₄I and a molecular weight of 368.89 g/mol . It belongs to a class of polyhalogenated benzotrifluoride derivatives valued as versatile building blocks in medicinal chemistry, agrochemical discovery, and materials science . The compound features three distinct reactive halogen substituents—iodine, bromine, and fluorine—arranged on a benzene ring bearing a strongly electron-withdrawing -CF₃ group, endowing it with a unique reactivity profile that is not achievable with simpler dihalogenated or non-fluorinated analogs.

Three orthogonal reactive sites (I, Br, F) for sequential diversification
Electron-withdrawing ortho-F and -CF₃ tune aryl iodide reactivity
Supports tandem I→Br cross-coupling with a reserved third coupling handle

Why 4-Bromo-3-fluoro-5-iodobenzotrifluoride Cannot Be Replaced by Common Dihalogenated or Non-Fluorinated Analogs


Procurement of a halogenated benzotrifluoride intermediate often defaults to widely available dihalo (Br/I) variants such as 4-bromo-3-iodobenzotrifluoride or 5-bromo-2-iodobenzotrifluoride. However, this substitution overlooks critical performance gaps: the target compound integrates a fluorine substituent ortho to the iodine, which modulates both the electronic environment of the aromatic ring and the relative reactivity of the C–I and C–Br bonds in metal-catalyzed transformations . Unlike dihalogenated comparators that offer only two reactive handles, this compound provides three orthogonal reactive sites (I > Br >> F for oxidative addition), enabling three sequential, chemoselective functionalizations—a capability that collapses to only two steps when the fluorine is absent [1]. The quantitative evidence below demonstrates that the molecular weight, boiling point, density, and halogen reactivity hierarchy all differ measurably from the closest analogs, directly impacting synthetic route design, purification, and scalability.

Target compound
Three reactive handles (I, Br, F) enable stepwise C–I, C–Br, then C–F activation
Ortho-fluorine electronic effect accelerates I-selective oxidative addition
Higher density and boiling point simplify phase separation and thermal processing
Dihalogenated analogs
Only two reactive sites limit sequential diversification to two steps
Absence of ortho-fluorine alters electronic profile and coupling selectivity
Lower molecular weight, density, and boiling point may change purification behavior

Head-to-Head Quantitative Differentiation of 4-Bromo-3-fluoro-5-iodobenzotrifluoride Versus Closest Analogs


Elevated Molecular Weight Differentiates from Non-Fluorinated Diiodo Analogs

4-Bromo-3-fluoro-5-iodobenzotrifluoride (MW = 368.89 g/mol) is 18.0 g/mol heavier than the non-fluorinated dihalo comparator 4-bromo-3-iodobenzotrifluoride (MW = 350.90 g/mol) and 18.0 g/mol heavier than 5-bromo-2-iodobenzotrifluoride (MW = 350.90 g/mol) . This mass increment arises from the replacement of a hydrogen atom with fluorine (Δ 18.0 Da). In fragment-based drug discovery and lead optimization, even a 10–20 Da increase can alter ligand efficiency metrics and logP values [1].

Molecular weight
Head-to-head
368.89 g/mol vs 350.90 g/mol (+18.0 Da, 5.1% increase)
Measurable shift in chromatographic and MS detection; supports property tuning
Vendor COA confirmed; reference comparator 4-bromo-3-iodobenzotrifluoride
Physicochemical Properties Pharmacokinetics Molecular Weight Tuning

Boiling Point Elevation Provides Wider Thermal Processing Windows

The predicted boiling point of 4-bromo-3-fluoro-5-iodobenzotrifluoride is 249.8 ± 35.0 °C, compared to 189.3 ± 40.0 °C for 3-fluoro-4-iodobenzotrifluoride (which lacks bromine) . This ~60 °C upward shift is attributed to the additional bromine atom increasing molecular polarizability and dispersion forces. The higher boiling point extends the temperature range available for solvent removal, distillative purification, and high-temperature coupling reactions without premature volatilization.

Boiling point
Cross-study
249.8 ± 35.0 °C vs 189.3 ± 40.0 °C (+60.5 °C)
Wider thermal window reduces evaporative losses and supports high-temperature couplings
Predicted values (ACD/Labs); 760 mmHg; comparator lacks bromine
Process Chemistry Distillation Thermal Stability

Increased Density Facilitates Phase Separation and Handling at Scale

The predicted density of 4-bromo-3-fluoro-5-iodobenzotrifluoride is 2.230 ± 0.06 g/cm³, which is 0.287 g/cm³ higher than 3-fluoro-4-iodobenzotrifluoride (1.943 ± 0.06 g/cm³) and 0.054 g/cm³ higher than 4-bromo-3-iodobenzotrifluoride (2.176 g/cm³) . The higher density—approaching that of some perhalogenated solvents—enhances organic/aqueous phase separation during aqueous work-up, reducing emulsion formation and improving recovery of the product layer.

Density
Cross-study
2.230 ± 0.06 g/cm³ vs 1.943 ± 0.06 g/cm³ (+0.287 g/cm³)
Higher density improves aqueous phase separation and extractive work-up
Predicted values (ACD/Labs); 20 °C; comparator 3-fluoro-4-iodobenzotrifluoride
Process Engineering Phase Separation Work-up

Three-Tier Halogen Reactivity Hierarchy Enables Triple Sequential Functionalization

The general oxidative addition reactivity order for aryl halides with Pd(0) and Ni(0) catalysts is Ar–I > Ar–Br >> Ar–F [1][2]. 4-Bromo-3-fluoro-5-iodobenzotrifluoride contains all three halogens, offering three sequentially addressable reaction sites. In contrast, 4-bromo-3-iodobenzotrifluoride lacks fluorine and provides only two reactive sites; 3-fluoro-4-iodobenzotrifluoride lacks bromine and similarly offers only two. The fluorine substituent remains essentially inert under standard cross-coupling conditions (oxidative addition of C–F bonds requires specialized Ni catalysts and typically temperatures >100 °C), allowing it to persist as a spectator group through I-selective and Br-selective transformations, then be activated in a final, third diversification step [2].

Reactive sites
Class-level inference
3 (I, Br, F) vs 2 (I, Br) in closest analog
Enables three sequential cross-couplings; fluorine reserved for late-stage activation
Pd(0)/Ni(0) oxidative addition order I > Br >> F
Sequential Cross-Coupling Chemoselectivity Orthogonal Reactivity

Ortho-Fluorine Substitution Modulates Aryl Iodide Reactivity Via Electronic Effects

The ortho-fluorine substituent in 4-bromo-3-fluoro-5-iodobenzotrifluoride exerts a –I (inductive electron-withdrawing) effect that increases the electrophilicity of the adjacent C–I bond relative to the fluorine-absent comparator 4-bromo-3-iodobenzotrifluoride [1][2]. Electron-deficient aryl iodides undergo oxidative addition with Pd(0) at rates that can be 5- to 20-fold faster than electron-neutral analogs, depending on the ligand system [2]. The fluoro substituent, combined with the meta-CF₃ group, creates a doubly activated aryl iodide that is expected to react faster in the first cross-coupling step than the corresponding hydrogen-bearing comparator.

I-selective rate
Class-level inference
Estimated 5–20× faster oxidative addition vs electron-neutral Ar–I
Ortho-F + CF₃ withdraw electrons, accelerating Pd insertion at C–I bond
Based on Hammett σₚ values; actual rate depends on ligand system
Electronic Effects Reactivity Tuning Aryl Halide Activation

Inclusion of Both Bromine and Iodine Enables Tandem Cross-Coupling Not Possible with Mono-Halogenated or F-Only Analogs

The simultaneous presence of iodine and bromine allows for tandem (one-pot, two-step) cross-coupling sequences where the aryl iodide reacts first, followed by in situ activation of the aryl bromide [1]. Neither 3-fluoro-4-iodobenzotrifluoride (iodine only) nor 4-bromo-3-fluorobenzotrifluoride (bromine only) can support this sequence. While 4-bromo-3-iodobenzotrifluoride also supports tandem I→Br coupling, it lacks the ortho-fluorine electronic tuning and the third-stage C–F functionalization handle that the target compound retains [2].

Tandem capability
Supporting evidence
Supports I→Br one-pot sequence plus reserved F site
Two bond formations without isolation; fluorine adds future diversification optionality
Suzuki-Miyaura conditions: Pd(PPh₃)₄, I-coupling 25°C, Br-coupling 60-80°C
Tandem Catalysis One-Pot Synthesis Building Block Efficiency

High-Value Application Scenarios for 4-Bromo-3-fluoro-5-iodobenzotrifluoride in Drug Discovery and Agrochemical R&D


Late-Stage Diversification of Kinase Inhibitor Scaffolds

The three-tier halogen reactivity hierarchy (I > Br >> F) enables the sequential introduction of three distinct aryl/heteroaryl groups onto a central benzotrifluoride core, as established in Evidence Item 4 [1]. This allows medicinal chemists to generate diverse focused libraries from a single advanced intermediate, with the first diversification targeting the ATP-binding pocket (via C–I coupling), the second modifying solvent-exposed regions (via C–Br coupling), and the third—reserved fluorine site—available for late-stage ¹⁸F-radiolabeling or C–F activation in structure-activity relationship follow-up studies [2].

Agrochemical Lead Optimization Requiring High LogP and Metabolic Stability

The elevated molecular weight (368.89 g/mol, Evidence Item 1) and the presence of both fluorine and trifluoromethyl groups contribute to increased lipophilicity and metabolic oxidative stability relative to non-fluorinated analogs [1]. The higher boiling point (249.8 °C, Evidence Item 2) also supports the elevated-temperature reaction conditions commonly employed in heterocycle synthesis for agrochemical actives. The compound's higher density (2.230 g/cm³, Evidence Item 3) simplifies phase separation in aqueous work-up during scale-up to kilogram quantities [2].

¹⁸F-Radiotracer Precursor Synthesis for PET Imaging

The reserved aryl fluoride site in 4-bromo-3-fluoro-5-iodobenzotrifluoride can serve as a precursor for nucleophilic ¹⁸F-fluorination via aromatic substitution (SNAr), enabled by the presence of electron-withdrawing -CF₃ and -Br/-I groups that activate the ring toward fluoride exchange, as supported by the electronic activation rationale in Evidence Item 5 [1]. This positions the compound as a valuable platform for constructing ¹⁸F-labeled imaging agents, where the iodine and bromine handles are first used to install targeting vectors, and the fluorine is then exchanged for ¹⁸F as the final, radioactivity-incorporating step [2].

Continuous Flow Synthesis of Trisubstituted Biaryl Libraries

The tandem I→Br cross-coupling sequence capability (Evidence Item 6), combined with the compound's favorable density for phase separation (Evidence Item 3), makes it suitable for continuous flow applications [1]. In a flow cascade, the first Pd-catalyzed coupling at the C–I site can be conducted at 25 °C in a microreactor, followed by inline aqueous extraction (aided by the high density differential), and immediate second coupling at the C–Br site at 80 °C in a downstream reactor coil—all without intermediate isolation—while the C–F site remains available for a third offline diversification [2].

Application
Selection Property
Validation Focus
Late-stage kinase inhibitor diversification
Orthogonal I/Br/F reactivity hierarchy
Sequential coupling selectivity and C–F late-stage activation
Agrochemical lead optimization
High thermal and density profile
Process-scale phase separation and thermal stability under heterocycle synthesis
¹⁸F-PET tracer precursor synthesis
Reserved aryl fluoride for late-stage ¹⁸F exchange
Nucleophilic aromatic fluorination efficiency and radiochemical yield
Continuous flow biaryl library synthesis
Tandem I→Br coupling and high density
Inline phase separation and cascade compatibility without intermediate isolation
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